

Foundational Research on Dar-4M AM for Cellular Imaging: A Technical Guide

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Compound of Interest

Compound Name: Dar-4M AM

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This technical guide provides an in-depth overview of Diaminorhodamine-4M acetoxymethyl ester (**Dar-4M AM**), a fluorescent probe for the detection of nitric oxide (NO) in living cells. This document outlines the core principles of **Dar-4M AM**, its chemical and fluorescent properties, detailed protocols for its application in cellular imaging, and the underlying signaling pathways.

Introduction to Dar-4M AM

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. [1] Accurate and sensitive detection of intracellular NO is therefore crucial for advancing our understanding of cellular function and for the development of novel therapeutics.[1][2] **Dar-4M AM** is a cell-permeable probe designed for this purpose, offering high sensitivity and specificity for NO.[2]

Principle of Nitric Oxide Detection

The detection of intracellular nitric oxide by **Dar-4M AM** is a two-step process. First, the cell-permeable **Dar-4M AM** readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable form, Dar-4M, and trapping it within the cytoplasm.[1][2][3] In its native state, Dar-4M is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to

form a highly fluorescent and stable triazole derivative, Dar-4M T.[1][3] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1]

Quantitative Data Summary

The following tables summarize the key chemical and fluorescent properties of **Dar-4M AM** and its NO-reactive form, Dar-4M.

Table 1: Chemical Properties of **Dar-4M AM** and Dar-4M

Compound	Chemical Formula	Molecular Weight (g/mol)	Primary Application
Dar-4M AM	C ₂₈ H ₃₁ IN ₄ O ₅	630.47	Detection of intracellular nitric oxide[3]
Dar-4M	C ₂₅ H ₂₆ N ₄ O ₃	430.50	Detection of extracellular nitric oxide[3]

Table 2: Fluorescent Properties and Performance of Dar-4M T

Parameter	Value	Reference
Excitation Wavelength (λ _{ex})	~560 nm	[1][2][4]
Emission Wavelength (λ _{em})	~575 nm	[1][2][4]
Fluorescence Quantum Yield (Φ)	0.42	[5]
Detection Limit for NO	~10 nM	[4]
Optimal Working Concentration	5 - 10 μM	[4][5]
Effective pH Range	4 - 12	[3][5]

Experimental Protocols

This section provides detailed protocols for the use of **Dar-4M AM** in live-cell imaging and flow cytometry.

Reagent Preparation

- **Dar-4M AM Stock Solution (1 mM):** Dissolve 1 mg of **Dar-4M AM** in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO).[\[2\]](#) Aliquot into small volumes and store at -20°C, protected from light and moisture.[\[2\]](#)
- **Pluronic F-127 Stock Solution (20% w/v):** Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the lipophilic AM ester in aqueous media. Store at room temperature.[\[2\]](#)

Live-Cell Fluorescence Microscopy

- **Cell Preparation:** Culture cells to the desired confluency on a suitable imaging dish or plate.
- **Loading Solution Preparation:** Prepare a loading solution of 5-10 μ M **Dar-4M AM** in an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).[\[2\]](#)[\[4\]](#) To aid in dye loading, pre-mix the required volume of the 1 mM **Dar-4M AM** stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[\[2\]](#)
- **Cell Loading:** Remove the culture medium and add the **Dar-4M AM** loading solution to the cells. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[\[2\]](#) The optimal loading time may vary depending on the cell type.[\[2\]](#)
- **Washing:** Gently wash the cells twice with a pre-warmed imaging buffer to remove any excess extracellular probe.[\[2\]](#)
- **De-esterification:** Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for the complete de-esterification of the AM group by intracellular esterases.[\[2\]](#)
- **Image Acquisition:**

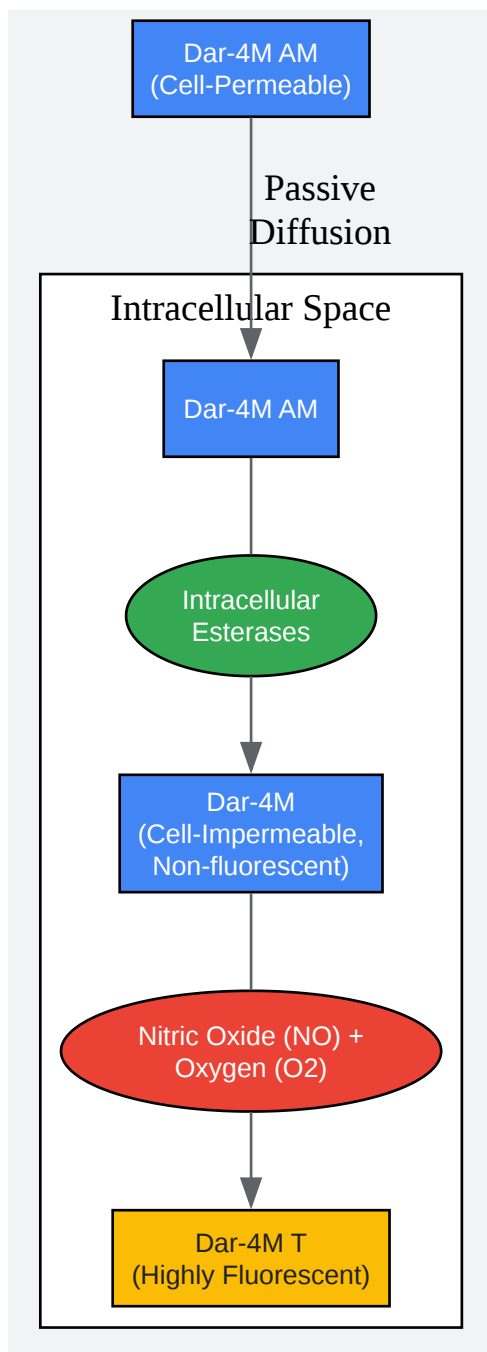
- Use a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).[2]
- Acquire a baseline fluorescence image before adding any stimulus.
- Add the desired stimulus (e.g., NO donor, agonist) to the imaging chamber.
- Begin time-lapse image acquisition to capture the change in fluorescence intensity over time.[2]

Flow Cytometry

- Cell Preparation: For adherent cells, detach them using a gentle method like trypsinization. For suspension cells, harvest them directly. Wash the cells once with Phosphate-Buffered Saline (PBS) or HBSS. Resuspend the cells in a pre-warmed cell culture medium or buffer at a concentration of 1×10^6 cells/mL.[1]
- Cell Loading: Add the prepared **Dar-4M AM** working solution to the cell suspension. Incubate for the determined optimal time at 37°C, protected from light.[1]
- Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with a pre-warmed medium or buffer.[1]
- Stimulation of NO Production: Resuspend the cells in a fresh, pre-warmed medium. Treat the cells with the experimental compound(s) and incubate for the desired stimulation period at 37°C, protected from light.[1]
- Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.[1]
- Flow Cytometry Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~560 nm and an appropriate emission filter for detecting orange fluorescence (~575 nm).[1]

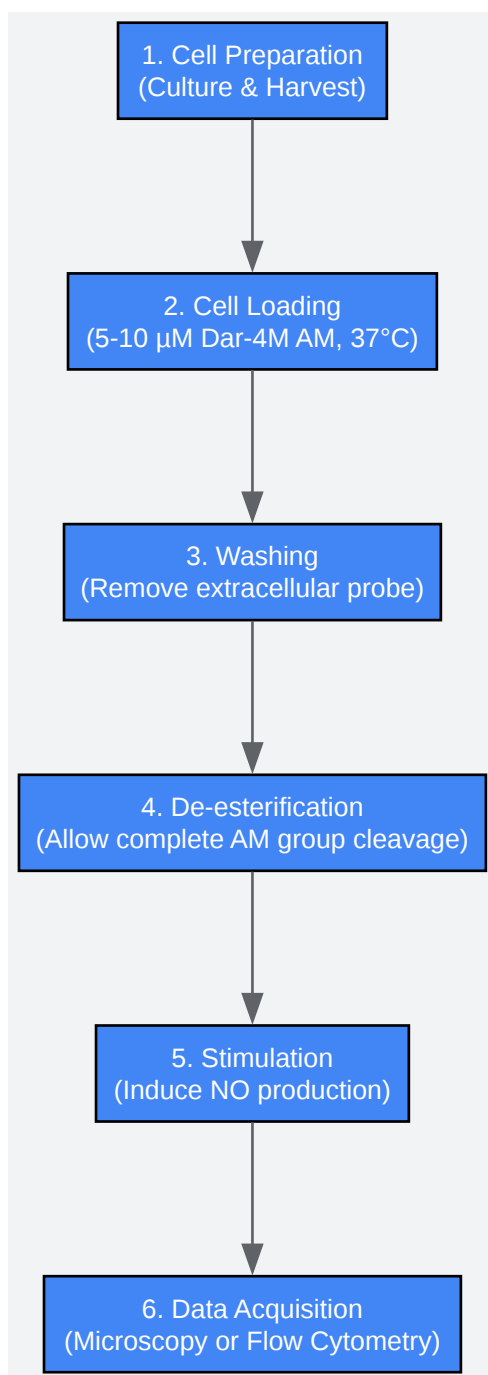
Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in **Dar-4M AM**-based NO detection are provided below.



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Mechanism of intracellular nitric oxide detection by **Dar-4M AM**.



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General experimental workflow for intracellular NO detection using **Dar-4M AM**.

Advantages and Considerations

Dar-4M AM offers several advantages over other NO probes, including greater photostability and less pH dependence in the physiological range.^[1] Its fluorescence is not significantly

dependent on pH in the range of 4 to 12.[3][5] However, it is important to note that while Dar-4M is highly sensitive to NO, its fluorescence yield can be further increased in the presence of other reactive nitrogen species (RNS), though not by non-NO RNS alone.[6] As with any fluorescent probe, it is crucial to perform appropriate controls to ensure the specificity of the signal. This may include the use of NO scavengers or inhibitors of NO synthase.

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